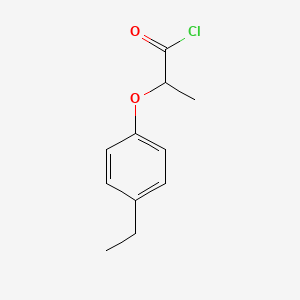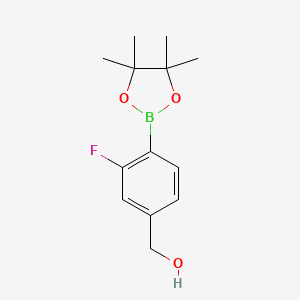
(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Übersicht
Beschreibung
“(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound with the molecular formula C12H16BFO3 . It is also known by other names such as “2-FLUORO-4-HYDROXYBENZENEBORONIC ACID PINACOL ESTER” and "2-FLUORO-4-HYDROXYPHENYLBORONIC ACID PINACOL ESTER" .
Molecular Structure Analysis
The molecular structure of this compound was solved using direct methods and refined by the full-matrix least-squares procedure . The compound has a molecular weight of 238.06 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.06 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. The compound has a rotatable bond count of 1. The exact mass of the compound is 238.1176527 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound, along with similar boric acid ester intermediates, has been used in synthesizing specific benzene ring derivatives. These compounds are obtained via substitution reactions and their structures are confirmed using various spectroscopic methods and X-ray diffraction. DFT (Density Functional Theory) calculations complement these structural analyses, confirming the consistency between the optimized molecular structures and the crystal structures determined by X-ray diffraction (Huang et al., 2021).
Application in Detection of Hydrogen Peroxide Vapor
The compound has shown potential in the development of organic thin-film fluorescence probes, specifically for the detection of hydrogen peroxide vapor. This is crucial for explosive detection, particularly peroxide-based explosives. Modifications to the boron ester functional group have been investigated to enhance the sensing performance of the compound to hydrogen peroxide vapor (Fu et al., 2016).
Use in Fluorescence Probes
Derivatives of this compound have been synthesized and used as fluorescence probes for the detection of hydrogen peroxide. These probes display various responses such as "Off–On" fluorescence response and changes in fluorescence intensity, making them useful for specific detection applications (Lampard et al., 2018).
Development of Conjugated Polymers
The compound has been instrumental in the synthesis of conjugated polymers, which exhibit properties like bright fluorescence emission. These polymers are developed through chain growth polymerization processes, with the compound being a key component in achieving specific molecular weights and fluorescence properties (Fischer et al., 2013).
Creation of Anionically Functionalized Polyelectrolytes
The boronic ester component of this compound is used in synthesizing anionically functionalized polyfluorene-based conjugated polyelectrolytes. These polyelectrolytes have applications in various fields including electronics and nanotechnology due to their unique ionic and electronic properties (Stay & Lonergan, 2013).
Role in Boron-based Anion Acceptors
Boron-based compounds, including derivatives of this compound, have been explored as anion acceptors in fluoride shuttle batteries. Their structural variations influence the Lewis acidity of borate, affecting the electrochemical properties and performance of the batteries (Kucuk & Abe, 2020).
Eigenschaften
IUPAC Name |
[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJGAHCXMCINOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6S)-2-[(3-chloro-4-fluorophenyl)methyl]-N,8-diethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-6-methyl-1,9-dioxo-Pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide](/img/structure/B1440809.png)
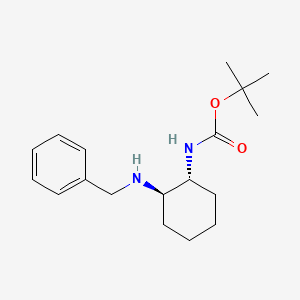
![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)
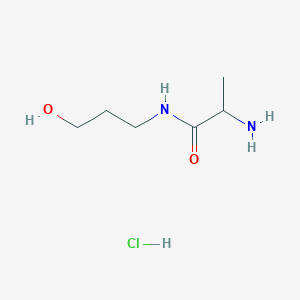

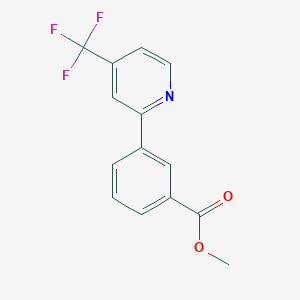
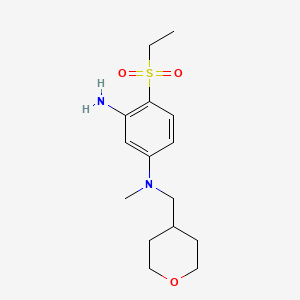
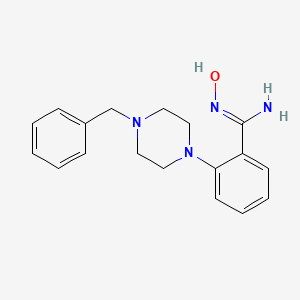
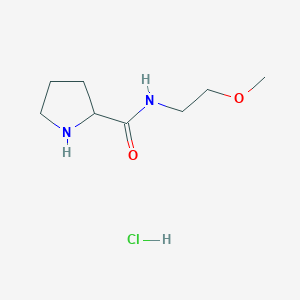
![Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1440824.png)
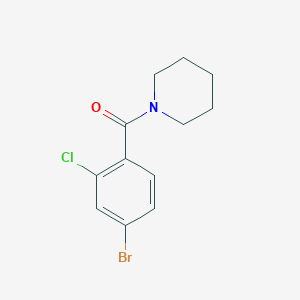
![2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid](/img/structure/B1440826.png)
